molecular formula C14H17N5S B2385482 4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione CAS No. 2380043-78-5

4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B2385482
CAS No.: 2380043-78-5
M. Wt: 287.39
InChI Key: FCNYOUGJEZBUNE-UHFFFAOYSA-N
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Description

4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains both benzimidazole and triazole moieties. These structures are known for their significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s unique structure makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of Benzimidazole Derivative: The starting material, 2-methylbenzimidazole, is reacted with ethyl bromoacetate to form 2-(2-methylbenzimidazol-1-yl)ethyl acetate.

    Formation of Triazole Ring: The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring.

    Final Product Formation: The triazole derivative is then alkylated with ethyl iodide to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione is unique due to the combination of benzimidazole and triazole moieties in a single molecule.

Properties

IUPAC Name

4-ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-3-18-13(16-17-14(18)20)8-9-19-10(2)15-11-6-4-5-7-12(11)19/h4-7H,3,8-9H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNYOUGJEZBUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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